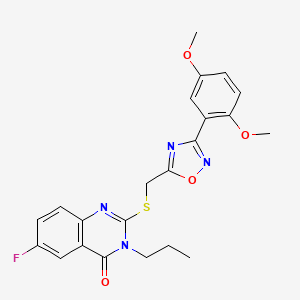

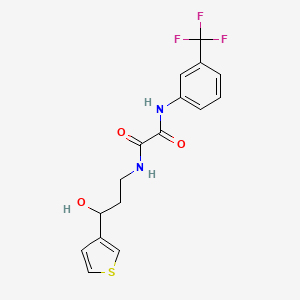

![molecular formula C22H19N3O3 B2717694 2,4-dimethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide CAS No. 850930-88-0](/img/structure/B2717694.png)

2,4-dimethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2,4-dimethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide” belongs to the class of organic compounds known as imidazopyridines . Imidazopyridines are compounds containing an imidazole ring fused to a pyridine ring. Imidazo [1,2- a ]pyridine is the most important in medicinal chemistry . This scaffold has a broad range of biological and pharmacological activities such as antiviral, antibacterial, antimicrobial, antiprotozoal, anti-inflammatory, and antipsychotics .

Synthesis Analysis

The synthesis of imidazopyridine derivatives often involves the reaction of aniline derivatives and α-bromo-4- (methylsulfonyl)acetophenone . Then, condensation of intermediates with different 2-aminopyridines gives the final compounds .Molecular Structure Analysis

The molecular structure of “2,4-dimethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide” would be characterized by the presence of an imidazo[1,2-a]pyridine core, which is a bicyclic structure consisting of an imidazole ring fused to a pyridine ring .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2,4-dimethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide, focusing on six unique applications:

Anti-inflammatory Agents

2,4-Dimethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide has shown potential as an anti-inflammatory agent. Its structure allows it to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which are involved in the inflammatory response. This inhibition can reduce the production of pro-inflammatory prostaglandins, making it a promising candidate for treating conditions like arthritis and other inflammatory diseases .

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. Its ability to interfere with cell proliferation and induce apoptosis in cancer cells makes it a potential candidate for cancer therapy. Studies have shown that it can target specific signaling pathways involved in cancer cell growth, thereby inhibiting tumor progression .

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against a variety of bacterial and fungal strains. Its mechanism involves disrupting the cell membrane integrity of microbes, leading to cell death. This makes it a valuable compound in the development of new antibiotics, especially in the face of rising antibiotic resistance .

Neuroprotective Effects

2,4-Dimethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide has been studied for its neuroprotective effects. It can protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This protective effect is attributed to its antioxidant properties and ability to modulate neuroinflammatory pathways .

Cardioprotective Effects

The compound has been investigated for its cardioprotective effects. It can reduce oxidative stress and inflammation in cardiac tissues, which are key factors in the development of cardiovascular diseases. Its antioxidant and anti-inflammatory properties contribute to its potential in protecting the heart from damage and improving overall cardiovascular health.

Source 1 Source 2 Source 3 Source 4 : Source 5 : Source 6 : Source 7 : Source 8

Future Directions

properties

IUPAC Name |

2,4-dimethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O3/c1-27-16-11-12-17(18(14-16)28-2)22(26)24-21-20(15-8-4-3-5-9-15)23-19-10-6-7-13-25(19)21/h3-14H,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPDPBOXDHWBTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dimethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

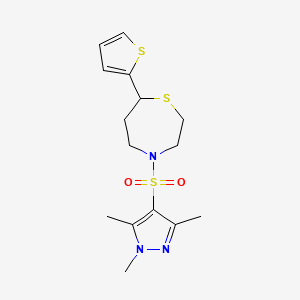

![N-cyclopentyl-2-(2-fluorobenzyl)-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2717620.png)

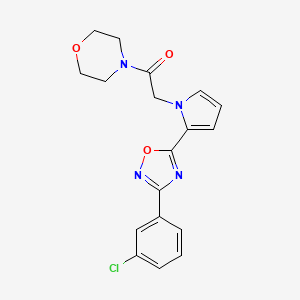

![3-(1-(2,5-dimethylbenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2717622.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-((3-chlorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2717624.png)

![(Z)-4-[(1R,2R,8R,17R,19S)-12-Hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B2717625.png)

![N-[2-(3-fluorophenyl)-2-methoxyethyl]naphthalene-1-sulfonamide](/img/structure/B2717628.png)

![N-(2-ethoxyphenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2717630.png)

![1,3,6,7-tetramethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2717631.png)